molecular formula C16H21N5O3S2 B10968394 2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10968394
M. Wt: 395.5 g/mol
InChI Key: VQSKKKJMYIWLCF-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the piperidine moiety, and the attachment of the phenylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that can be carried out in large reactors. These methods would focus on optimizing reaction conditions to minimize costs and maximize yields. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylsulfonyl group are likely key to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and piperidine-containing molecules. Examples include:

  • 1-(phenylsulfonyl)-4-methyl-1H-1,2,4-triazole
  • 3-(phenylsulfonyl)piperidine

Uniqueness

What sets 2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H21N5O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[5-[1-(benzenesulfonyl)piperidin-3-yl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H21N5O3S2/c1-20-15(18-19-16(20)25-11-14(17)22)12-6-5-9-21(10-12)26(23,24)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H2,17,22)

InChI Key

VQSKKKJMYIWLCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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